(5'R,6'S,7'R,8'S)-1',2,5',6',7',8,8'-Heptahydroxy-3',6-dimethoxy-3,6'-dimethyl-5',6',7',8'-tetrahydro-[1,2'-bianthracene]-9,9',10,10'-tetraone
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Overview
Description
(5’R,6’S,7’R,8’S)-1’,2,5’,6’,7’,8,8’-Heptahydroxy-3’,6-dimethoxy-3,6’-dimethyl-5’,6’,7’,8’-tetrahydro-[1,2’-bianthracene]-9,9’,10,10’-tetraone is a complex organic compound characterized by its multiple hydroxyl and methoxy groups. This compound belongs to the class of bianthracenes, which are known for their unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5’R,6’S,7’R,8’S)-1’,2,5’,6’,7’,8,8’-Heptahydroxy-3’,6-dimethoxy-3,6’-dimethyl-5’,6’,7’,8’-tetrahydro-[1,2’-bianthracene]-9,9’,10,10’-tetraone typically involves multiple steps, including the formation of the bianthracene core followed by the introduction of hydroxyl and methoxy groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(5’R,6’S,7’R,8’S)-1’,2,5’,6’,7’,8,8’-Heptahydroxy-3’,6-dimethoxy-3,6’-dimethyl-5’,6’,7’,8’-tetrahydro-[1,2’-bianthracene]-9,9’,10,10’-tetraone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
(5’R,6’S,7’R,8’S)-1’,2,5’,6’,7’,8,8’-Heptahydroxy-3’,6-dimethoxy-3,6’-dimethyl-5’,6’,7’,8’-tetrahydro-[1,2’-bianthracene]-9,9’,10,10’-tetraone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (5’R,6’S,7’R,8’S)-1’,2,5’,6’,7’,8,8’-Heptahydroxy-3’,6-dimethoxy-3,6’-dimethyl-5’,6’,7’,8’-tetrahydro-[1,2’-bianthracene]-9,9’,10,10’-tetraone involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding to biological molecules. The compound may exert its effects through redox reactions, modulation of enzyme activities, and interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
- (5’R,6’S,7’R,8’S)-1’,2,5’,6’,7’,8,8’-Heptahydroxy-3’,6-dimethoxy-3,6’-dimethyl-5’,6’,7’,8’-tetrahydro-[1,2’-bianthracene]-9,9’,10,10’-tetraone
- (5’R,6’S,7’R,8’S)-1’,2,5’,6’,7’,8,8’-Heptahydroxy-3’,6-dimethoxy-3,6’-dimethyl-5’,6’,7’,8’-tetrahydro-[1,2’-bianthracene]-9,9’,10,10’-tetraone
Uniqueness
The uniqueness of (5’R,6’S,7’R,8’S)-1’,2,5’,6’,7’,8,8’-Heptahydroxy-3’,6-dimethoxy-3,6’-dimethyl-5’,6’,7’,8’-tetrahydro-[1,2’-bianthracene]-9,9’,10,10’-tetraone lies in its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C32H26O13 |
---|---|
Molecular Weight |
618.5 g/mol |
IUPAC Name |
2,8-dihydroxy-6-methoxy-3-methyl-1-[(5R,6S,7R,8S)-1,5,6,7,8-pentahydroxy-3-methoxy-6-methyl-9,10-dioxo-7,8-dihydro-5H-anthracen-2-yl]anthracene-9,10-dione |
InChI |
InChI=1S/C32H26O13/c1-9-5-11-17(26(37)16-12(24(11)35)6-10(44-3)7-14(16)33)20(23(9)34)19-15(45-4)8-13-18(27(19)38)28(39)21-22(25(13)36)30(41)32(2,43)31(42)29(21)40/h5-8,29-31,33-34,38,40-43H,1-4H3/t29-,30+,31+,32-/m0/s1 |
InChI Key |
PSGFKGASHCTNSI-BVEPWEIPSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1O)C3=C(C=C4C(=C3O)C(=O)C5=C(C4=O)[C@H]([C@]([C@@H]([C@H]5O)O)(C)O)O)OC)C(=O)C6=C(C2=O)C=C(C=C6O)OC |
Canonical SMILES |
CC1=CC2=C(C(=C1O)C3=C(C=C4C(=C3O)C(=O)C5=C(C4=O)C(C(C(C5O)O)(C)O)O)OC)C(=O)C6=C(C2=O)C=C(C=C6O)OC |
Origin of Product |
United States |
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